(R)-2-hydroxy-3-hexanone

Biocatalysis Ene Reductase Enantioselective Synthesis

(R)-2-Hydroxy-3-hexanone (CAS 125850-18-2), systematically named (2R)-2-hydroxyhexan-3-one, is a chiral α-hydroxyketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. It belongs to the class of α-hydroxy carbonyl compounds that serve both as insect semiochemicals and as chiral building blocks for asymmetric synthesis.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 125850-18-2
Cat. No. B160861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-hydroxy-3-hexanone
CAS125850-18-2
Synonyms3-Hexanone, 2-hydroxy-, (R)- (9CI)
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C)O
InChIInChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyZWBUSAWJHMPOEJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Hydroxy-3-hexanone (CAS 125850-18-2): A Single-Enantiomer α-Hydroxyketone for Chiral Semiochemical Research and Biocatalytic Synthesis


(R)-2-Hydroxy-3-hexanone (CAS 125850-18-2), systematically named (2R)-2-hydroxyhexan-3-one, is a chiral α-hydroxyketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It belongs to the class of α-hydroxy carbonyl compounds that serve both as insect semiochemicals and as chiral building blocks for asymmetric synthesis [1]. The compound possesses a single defined stereogenic center at the C-2 position, distinguishing it from its (S)-enantiomer (CAS 152519-33-0) . Its primary documented occurrence is as a minor volatile component in the headspace of several cerambycid beetle species, where it appears alongside the structurally related regioisomer (R)-3-hydroxyhexan-2-one [2].

Why Racemic 2-Hydroxy-3-hexanone or the (S)-Enantiomer Cannot Substitute for (R)-2-Hydroxy-3-hexanone in Chiral Applications


Substituting (R)-2-hydroxy-3-hexanone (CAS 125850-18-2) with its racemate (CAS 54073-43-7) or the (S)-enantiomer (CAS 152519-33-0) introduces uncontrolled stereochemical variables that compromise experimental reproducibility in three distinct contexts. First, the only reported biocatalytic route to enantioenriched 2-hydroxyhexan-3-one delivers the product with R-selectivity (83% ee) [1]; using racemic material negates this stereochemical enrichment. Second, in semiochemical research, the enantiomeric composition of hydroxyketone pheromone components directly influences behavioral activity—the (R)-enantiomer of the regioisomer 3-hydroxyhexan-2-one is a potent aggregation pheromone attractant, whereas its (S)-enantiomer is significantly less active [2]. Although direct enantiomer-specific behavioral data for (R)- vs. (S)-2-hydroxyhexan-3-one remain limited, the precedent of enantiomer-dependent bioactivity within this compound class makes stereochemical undefined material unsuitable for rigorous chemical ecology studies. Third, 2-hydroxy-3-hexanone is a known thermal isomerization product of 3-hydroxy-2-hexanone during GC analysis [3]; using racemic or enantiomerically undefined material prevents unambiguous assignment of chromatographic peaks and source attribution.

(R)-2-Hydroxy-3-hexanone (CAS 125850-18-2): Quantitative Differentiation Evidence Against Closest Analogs


Biocatalytic Enantioselectivity: GluER Delivers (R)-2-Hydroxyhexan-3-one with 83% ee vs. Racemate

The ene reductase GluER from the old yellow enzyme family catalyzes the asymmetric monoreduction of 2,3-hexanedione to 2-hydroxyhexan-3-one with a measurable R-selectivity of 83% ee, achieving 19% conversion [1]. This contrasts with the racemic product (0% ee) obtained via non-stereoselective chemical reduction or from commercial racemic 2-hydroxyhexan-3-one (CAS 54073-43-7). No enzyme in the same screen produced the (S)-enantiomer as the major product, establishing GluER as the sole currently identified biocatalyst for accessing enantioenriched material with R-preference for this substrate [1].

Biocatalysis Ene Reductase Enantioselective Synthesis

Semiochemical Activity: Racemic 2-Hydroxyhexan-3-one Is Neither Attractant Nor Synergist, Unlike (R)-3-Hydroxyhexan-2-one

In a comprehensive 8-year field bioassay study covering 14 cerambycid species, racemic 2-hydroxyhexan-3-one was categorically identified as neither an attractant nor a synergist in any tested species, and was instead characterized as a likely analytical artifact or biosynthetic by-product [1]. In stark contrast, the regioisomer (R)-3-hydroxyhexan-2-one functions as a major aggregation-sex pheromone component across multiple cerambycine tribes and consistently attracts beetles of both sexes as a single component [1][2]. For example, traps baited with (R)-3-hydroxyhexan-2-one (94% ee) captured significantly more Xylotrechus nauticus than traps baited with (S)-3-hydroxyhexan-2-one (94% ee), whereas racemic 2-hydroxyhexan-3-one was used merely as a generic blend component without independent attractant activity [2].

Chemical Ecology Cerambycidae Aggregation Pheromone

Thermal Isomerization Artifact: (R)-2-Hydroxy-3-hexanone Arises from (R)-3-Hydroxy-2-hexanone During GC Analysis

Leal et al. (1995) demonstrated that 3-hydroxy-2-hexanone undergoes thermal isomerization during gas chromatography to yield the corresponding 2-hydroxy-3-hexanone [1]. This thermal rearrangement is a known analytical artifact that complicates the interpretation of GC-MS data from insect headspace extracts. The absolute configuration of the natural semiochemicals was confirmed as (R) by comparison of GC retention times with enantiomerically pure synthetic standards and by Mosher ester analysis [1]. Consequently, detection of (R)-2-hydroxy-3-hexanone in a GC trace does not necessarily indicate its natural occurrence—it may instead represent a thermal degradation product of the biologically relevant (R)-3-hydroxy-2-hexanone.

Analytical Chemistry GC-MS Thermal Isomerization

Enzymatic Substrate Specificity: Carbonyl Reductase in Xylotrechus pyrrhoderus Accepts Racemic 2-Hydroxy-3-hexanone for Diol Biosynthesis

In the grape borer Xylotrechus pyrrhoderus, a pheromone gland carbonyl reductase that converts (S)-2-hydroxy-3-octanone to (2S,3S)-2,3-octanediol also accepts racemic 2-hydroxy-3-hexanone as a substrate, converting it to the corresponding 2,3-hexanediols [1]. This demonstrates that the enzyme's substrate specificity tolerates the C₆ chain length analog, even though the natural pheromone components of this species are the C₈ compounds (S)-2-hydroxy-3-octanone and (2S,3S)-2,3-octanediol. Males do not naturally produce (R)-2-hydroxy-3-octanone; however, the enzyme stereoselectively converts (R)-2-hydroxy-3-octanone to (2R,3R)-2,3-octanediol, indicating the carbonyl reductase attacks from the opposite face of the hydroxyl-bearing carbon [1].

Pheromone Biosynthesis Carbonyl Reductase Substrate Specificity

Validated Application Scenarios for (R)-2-Hydroxy-3-hexanone (CAS 125850-18-2) Based on Quantitative Evidence


Chiral Reference Standard for Distinguishing Thermal Isomerization Artifacts in Insect Pheromone GC-MS Analysis

In cerambycid beetle chemical ecology, GC-MS analysis of male headspace volatiles frequently detects 2-hydroxy-3-hexanone. However, as demonstrated by Leal et al. (1995), this compound can arise as a thermal isomerization product of 3-hydroxy-2-hexanone during GC injection [1]. Authentic (R)-2-hydroxy-3-hexanone (CAS 125850-18-2) serves as an essential reference standard to: (a) confirm GC retention time of the genuine 2-hydroxy-3-alkanone peak; (b) distinguish natural production from thermal artifact by comparing peak areas under different injector temperature conditions; and (c) establish whether the compound is a true biosynthetic product or an analytical by-product, as reported for multiple cerambycid species where 2-hydroxyhexan-3-one was classified as an artifact or biosynthetic by-product rather than a functional semiochemical [2].

Enantiomerically Enriched Chiral Building Block via GluER-Catalyzed Asymmetric Reduction

The ene reductase GluER catalyzes the asymmetric monoreduction of the readily available prochiral substrate 2,3-hexanedione to yield (R)-2-hydroxyhexan-3-one with 83% ee [3]. Although the current conversion (19%) and enantioselectivity are modest, this represents the only demonstrated biocatalytic route to enantioenriched 2-hydroxyhexan-3-one with defined R-stereochemistry. Researchers procuring the authentic (R)-enantiomer can use it as: (a) a chiral standard for screening and engineering improved ERED variants with higher ee; (b) a starting material for synthesizing diastereomerically enriched 2,3-hexanediols via carbonyl reductase-mediated reduction; and (c) a chiral intermediate for preparing ligands or auxiliaries where the α-hydroxyketone motif with defined C-2 stereochemistry is required [3].

Negative Control for Field Bioassay Studies of Cerambycid Aggregation Pheromones

Field bioassays across 14 cerambycid species over 8 years demonstrated that racemic 2-hydroxyhexan-3-one lacks any inherent attractant or synergistic activity, in contrast to the potent attractant (R)-3-hydroxyhexan-2-one [2]. The single (R)-enantiomer of 2-hydroxy-3-hexanone enables researchers to: (a) prepare enantiomerically defined lure blends for testing whether the R or S configuration of this minor component modulates behavioral responses; (b) serve as a stereochemically pure negative control to validate that observed attraction is attributable to other blend components; and (c) investigate enantiomer-specific antagonistic effects that may contribute to reproductive isolation among sympatric cerambycid species [2].

Mechanistic Probe for Insect Carbonyl Reductase Stereospecificity Studies

The pheromone gland carbonyl reductase of Xylotrechus pyrrhoderus accepts racemic 2-hydroxy-3-hexanone as a substrate for diol formation, despite the natural pheromone components being C₈ chain-length compounds [4]. The availability of the single (R)-enantiomer allows researchers to: (a) independently assay the stereospecificity of the carbonyl reductase toward each enantiomer of the C₆ substrate; (b) compare kinetic parameters (if purified enzyme is available) for (R)- vs. (S)-2-hydroxyhexan-3-one to determine whether the enzyme exhibits enantiomeric preference for the non-natural chain-length analog; and (c) use deuterium-labeled (R)-2-hydroxy-3-hexanone to trace the stereochemical course of hydride transfer from NADPH to the carbonyl group at the 3-position [4].

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